molecular formula C18H17F2N3O2 B2569927 2-(2,4-difluorophenyl)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)acetamide CAS No. 2034388-07-1

2-(2,4-difluorophenyl)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)acetamide

Cat. No. B2569927
CAS RN: 2034388-07-1
M. Wt: 345.35
InChI Key: WBWYNCVXYSOEHT-UHFFFAOYSA-N
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Description

The compound “2-(2,4-difluorophenyl)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)acetamide” is a complex organic molecule. It contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), a difluorophenyl group (a phenyl ring with two fluorine substitutions), and an oxopyrrolidinyl group (a five-membered ring with one oxygen atom and a carbonyl group). The presence of these functional groups suggests that this compound may have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is likely to be quite complex. The presence of multiple rings and functional groups means that the compound could potentially exist in several different conformations. The exact structure would depend on factors such as the relative positions of the functional groups and the presence of any chiral centers .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the pyridine ring might be involved in reactions with electrophiles or nucleophiles, while the difluorophenyl group could potentially undergo reactions involving the carbon-fluorine bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyridine ring might make the compound somewhat polar, affecting its solubility in different solvents. The difluorophenyl group could also influence the compound’s reactivity and stability .

Scientific Research Applications

Corrosion Inhibition

Research on compounds with similar functional groups, such as 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives, shows potential in corrosion prevention. These compounds have been tested for their efficiency in protecting steel coupons in acidic and oil mediums, demonstrating promising inhibition efficiencies, which could suggest applications in material science and engineering for the compound (Yıldırım & Cetin, 2008).

Photochemical and Thermochemical Applications

Another study focused on benzothiazolinone acetamide analogs, analyzing their vibrational spectra, electronic properties, and photochemical modeling. These compounds showed potential as photosensitizers in dye-sensitized solar cells (DSSCs), indicating that related acetamide derivatives could have applications in renewable energy technologies (Mary et al., 2020).

Pharmacological Characterization

Derivatives of the compound under discussion have been explored for their pharmacological activities. For example, a study on kappa-opioid receptor antagonists revealed the potential therapeutic applications of such compounds in treating depression and addiction disorders. This suggests that the compound , with its complex structure, could be investigated for similar pharmacological effects (Grimwood et al., 2011).

Future Directions

The study of new and complex organic compounds like this one is a crucial part of advancing our understanding of chemistry and biology. Future research could explore the synthesis, properties, and potential applications of this compound .

properties

IUPAC Name

2-(2,4-difluorophenyl)-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2N3O2/c19-14-4-3-13(16(20)8-14)7-17(24)22-10-12-6-15(11-21-9-12)23-5-1-2-18(23)25/h3-4,6,8-9,11H,1-2,5,7,10H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBWYNCVXYSOEHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CN=CC(=C2)CNC(=O)CC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-difluorophenyl)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)acetamide

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